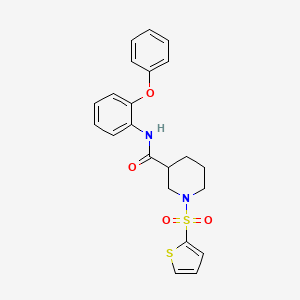![molecular formula C16H16N2OS B11337017 5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337017.png)
5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This type of compound is often studied for its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Substitution Reactions: Introduction of the 4-methylphenyl and propan-2-yl groups can be done through substitution reactions using suitable halogenated precursors and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Possible use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Other compounds with similar core structures but different substituents.
Phenyl-substituted Pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.
Uniqueness
The uniqueness of 5-(4-methylphenyl)-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H16N2OS |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H16N2OS/c1-10(2)18-9-17-15-14(16(18)19)13(8-20-15)12-6-4-11(3)5-7-12/h4-10H,1-3H3 |
Clé InChI |
CTTLNFAPVYSUJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11336949.png)
![N-(2-ethyl-6-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11336951.png)
![5-{[5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11336957.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11336972.png)

![N-(4-bromophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336983.png)
![4-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11336989.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336992.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide](/img/structure/B11336994.png)
![4-(benzylsulfanyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337005.png)
![2-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11337011.png)
![3-(3-ethoxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337037.png)
![2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11337045.png)
